molecular formula C9H13BrN2O3 B14698672 Uracil, 5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyl- CAS No. 22663-47-4

Uracil, 5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyl-

Cat. No.: B14698672
CAS No.: 22663-47-4
M. Wt: 277.11 g/mol
InChI Key: SEFCAGUYRYOPQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uracil, 5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyl- is a derivative of uracil, a pyrimidine nucleobase found in RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of uracil derivatives typically involves the bromination of uracil followed by alkylation and hydroxylation reactions. The specific synthetic route for this compound might involve:

    Bromination: Introduction of a bromine atom at the 5-position of uracil using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

    Alkylation: Introduction of the 3-(3-hydroxy-1-methylpropyl) group through a nucleophilic substitution reaction.

    Methylation: Addition of a methyl group at the 6-position using methyl iodide or a similar reagent.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis in batch reactors, followed by purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), or KMnO₄ (Potassium permanganate).

    Reduction: Zinc in acetic acid, or catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar solvents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of the corresponding hydrogenated compound.

    Substitution: Formation of various substituted uracil derivatives.

Scientific Research Applications

Uracil derivatives, including 5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyl-uracil, have applications in:

    Chemistry: Used as intermediates in organic synthesis.

    Biology: Studied for their role in nucleic acid interactions and enzyme inhibition.

    Medicine: Potential use as antiviral or anticancer agents.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action for uracil derivatives often involves:

    Molecular Targets: Interaction with nucleic acids or enzymes involved in DNA/RNA synthesis.

    Pathways: Inhibition of enzymes like thymidylate synthase, leading to disruption of DNA synthesis and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    5-Fluorouracil: A well-known anticancer agent.

    6-Azauracil: Used in biochemical research.

    5-Bromouracil: Used as a mutagen in genetic studies.

Uniqueness

Uracil, 5-bromo-3-(3-hydroxy-1-methylpropyl)-6-methyl- is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other uracil derivatives.

Properties

CAS No.

22663-47-4

Molecular Formula

C9H13BrN2O3

Molecular Weight

277.11 g/mol

IUPAC Name

5-bromo-3-(4-hydroxybutan-2-yl)-6-methyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C9H13BrN2O3/c1-5(3-4-13)12-8(14)7(10)6(2)11-9(12)15/h5,13H,3-4H2,1-2H3,(H,11,15)

InChI Key

SEFCAGUYRYOPQP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C(=O)N1)C(C)CCO)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.